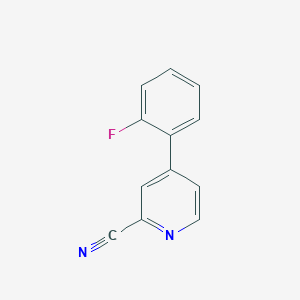![molecular formula C7H13Cl2N5O B1396945 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride CAS No. 1332529-50-6](/img/structure/B1396945.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
Descripción general
Descripción
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3. It has a molecular weight of 196.08 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CNCC2)=C2NN=C1 . The InChI code is 1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6 (1)5;;/h4,7H,1-3H2, (H,8,9);2*1H .Physical and Chemical Properties Analysis
This compound is a solid . It has a density of 1.2±0.1 g/cm^3 . The boiling point is 331.7±32.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 154.4±25.1 °C . The molar refractivity is 34.3±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors .Aplicaciones Científicas De Investigación
1. Tuberculosis Treatment Research
A study by Samala et al. (2013) synthesized derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and evaluated them for inhibiting Mycobacterium tuberculosis. One compound showed significant activity against tuberculosis with minimal cytotoxicity, suggesting potential in tuberculosis treatment research (Samala et al., 2013).
2. Phosphodiesterase Inhibition
Duplantier et al. (2007) improved the potency and physical properties of a related series for inhibiting human eosinophil phosphodiesterase, which could have implications in respiratory diseases (Duplantier et al., 2007).
3. Antiproliferative Activity
Pawar et al. (2017) synthesized and tested various derivatives for antiproliferative activity against cancer cell lines. Some compounds exhibited promising activity, indicating potential for cancer research (Pawar et al., 2017).
4. Corrosion Inhibition
Research by Dandia et al. (2013) and Sudheer et al. (2015) explored the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel and copper, respectively. These studies highlight the potential application in industrial corrosion prevention (Dandia et al., 2013); (Sudheer et al., 2015).
5. Kinase Inhibition for Cancer Therapy
Smyth et al. (2010) developed a library of compounds for screening against kinases and other cancer drug targets, showing potential in drug-discovery chemistry, particularly for cancer therapy (Smyth et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how stable it remains over time.
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The interaction between this compound and c-Met kinase is characterized by binding to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound has demonstrated inhibitory effects on the proliferation of cancer cell lines, such as MKN45, EBC-1, and PC-3 . The influence of this compound on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase activity by this compound can lead to alterations in downstream signaling pathways, affecting cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . The inhibition of c-Met kinase activity can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific storage conditions, such as protection from light and storage at 4°C . Degradation may occur over extended periods, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can maintain its inhibitory effects on c-Met kinase activity and cellular function, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit c-Met kinase activity and suppress tumor growth without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity. Additionally, the effects of this compound on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound’s activity may be modulated by its localization to other organelles, such as mitochondria or the endoplasmic reticulum .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c8-10-7(13)6-4-3-9-2-1-5(4)11-12-6;;/h9H,1-3,8H2,(H,10,13)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSNPKFHPDHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



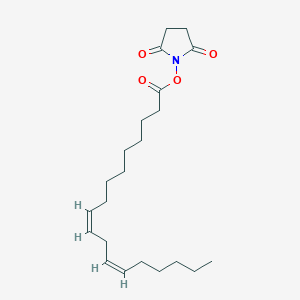
![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)
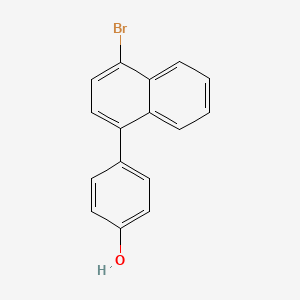

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)
![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
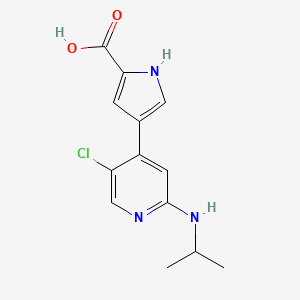
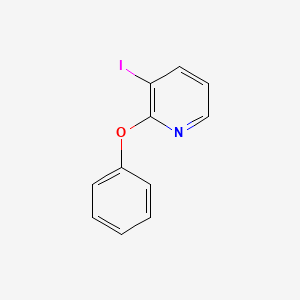

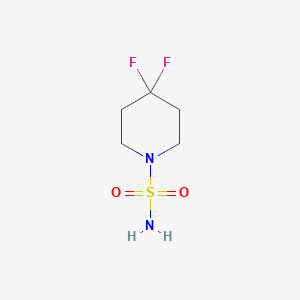
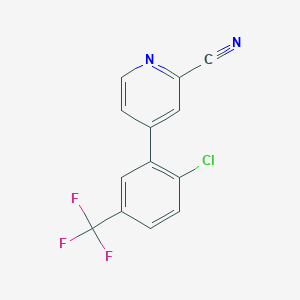
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
